(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
Description
Properties
CAS No. |
37243-71-3 |
|---|---|
Molecular Formula |
C15H23FINO |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H23FNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
AGGMUSOQGFMDNH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)F)O.[I-] |
Origin of Product |
United States |
Biological Activity
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide, a quaternary ammonium compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23FINO
- CAS Number : 37243-71-3
- Structure : The compound features a p-fluorophenyl group and a hydroxyhexenyl chain, contributing to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. Its quaternary ammonium structure allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Key Mechanisms:
- Cholinergic Activity : As a trimethylammonium compound, it may mimic acetylcholine, influencing cholinergic signaling pathways.
- Antioxidant Properties : The presence of the hydroxy group suggests potential antioxidant capabilities, which could mitigate oxidative stress in cells.
Biological Activities
Research indicates several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs suggest potential effectiveness against bacterial strains.
2. Neuroprotective Effects
Preliminary studies indicate that the compound may possess neuroprotective properties by modulating neurotransmitter release and reducing neuronal apoptosis.
Study 1: Neuroprotective Effects in Animal Models
A study conducted on rodents demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. The compound appeared to enhance the expression of neuroprotective proteins and reduce markers of inflammation.
Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations comparable to established antimicrobial agents.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of trimethylammonium iodides , which are characterized by their quaternary ammonium structure and iodide counterion. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity: The p-fluorophenyl group in the target compound offers mild electron withdrawal, making it less reactive toward nucleophilic substitution compared to 3-trifluoromethylphenyl derivatives (e.g., CAS in ), which exhibit stronger electron-withdrawing effects.
Counterion and Solubility :
- All compounds share the iodide counterion , which improves solubility in polar solvents (e.g., water, acetonitrile). However, substitution with chloride (as in ) reduces molecular weight and alters solubility profiles.
Perfluorinated analogs () prioritize surface activity and stability, whereas the target compound’s hydroxyl group may favor biological interactions.
Synthetic Utility :
- Trimethylammonium iodides like PhMe₃NI () act as methylating agents in organic synthesis. The target compound’s unsaturated chain could allow further functionalization (e.g., epoxidation), a feature absent in simpler analogs like PTAI.
Research Findings and Data
Thermal and Chemical Stability
- The p-fluorophenyl group enhances thermal stability compared to non-fluorinated analogs (e.g., phenyl derivatives in ), as fluorinated aromatics resist oxidative degradation .
Preparation Methods
Aromatic Fluorination and Introduction of p-Fluorophenyl Group
The p-fluorophenyl substituent is typically introduced through nucleophilic aromatic substitution or electrophilic fluorination. Modern methods favor nucleophilic fluorination using no-carrier-added (n.c.a.) [^18F]fluoride ion for high selectivity and yield, especially in radiolabeling contexts.
Nucleophilic Aromatic Fluorination : This involves substitution of a suitable leaving group (e.g., trimethylammonium triflate) on the aromatic ring with fluoride ion under anhydrous conditions in dipolar aprotic solvents such as acetonitrile or dimethyl sulfoxide. The fluoride ion is activated by complexation with cations such as potassium in the presence of cryptands (e.g., Kryptofix 222) to enhance nucleophilicity.
Precursor Preparation : The precursor, such as 4-(formylphenyl)-trimethylammonium triflate, can be synthesized and then subjected to radiofluorination or conventional fluorination to yield 4-fluorobenzaldehyde derivatives, which serve as intermediates for further elaboration.
Formation of the Hydroxy-Hexenyl Chain
The hydroxy group at the 3-position and the hexenyl chain can be introduced via:
Allylic or homoallylic alcohol synthesis : Using allylation reactions or Grignard reagents derived from halogenated precursors. For example, halogen-magnesium exchange reactions with iPrMgCl·LiCl reagents allow for the formation of functionalized organomagnesium intermediates, which upon reaction with electrophiles, yield hydroxyalkyl chains.
Hydroxyalkylation : The hydroxy group can be introduced stereoselectively by nucleophilic addition of organometallic reagents to aldehydes or ketones bearing the aromatic fluorine substituent, followed by appropriate functional group manipulations.
Quaternization to Trimethylammonium Salt
The final step involves quaternization of a tertiary amine to form the trimethylammonium iodide salt:
Quaternization Reaction : Treatment of the corresponding tertiary amine with methyl iodide (iodomethane) under controlled conditions yields the quaternary ammonium iodide. This reaction is typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide at ambient or slightly elevated temperatures.
Purification : The quaternary ammonium salt can be purified by recrystallization or chromatography, ensuring the removal of unreacted starting materials and by-products.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aromatic fluorination | [^18F]fluoride ion, K+/Kryptofix 222, ACN, 120°C | Requires anhydrous conditions, high radiochemical yield |
| Hydroxy-hexenyl chain formation | iPrMgCl·LiCl, electrophile (aldehyde/ketone), THF | Halogen-magnesium exchange enables functionalization |
| Quaternization | Methyl iodide, ACN or DMF, room temp to 50°C | Efficient formation of trimethylammonium iodide salt |
Analytical and Purification Techniques
Chromatographic Analysis : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
Spectroscopic Characterization : Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm structural integrity.
Radiochemical Purity : For radiolabeled derivatives, radio-HPLC and radio-TLC ensure labeling efficiency and purity.
Summary of Research Findings
The use of nucleophilic fluorination with activated fluoride ions in dipolar aprotic solvents is the most effective method for introducing the p-fluorophenyl group with high specificity and yield.
Organomagnesium reagents prepared via halogen-magnesium exchange provide a versatile route for constructing the hydroxy-hexenyl backbone with functional group tolerance.
Quaternization with methyl iodide is a straightforward and high-yielding reaction to obtain the trimethylammonium iodide salt, essential for the final compound's ionic character.
The overall synthetic route benefits from careful control of reaction conditions, solvent choice, and purification steps to maximize yield and purity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the trimethylammonium iodide group into aromatic systems, and how can reaction efficiency be optimized?
- Methodology: Utilize nucleophilic aromatic substitution (SNAr) or quaternization reactions. For SNAr, pre-functionalize the aromatic ring with a leaving group (e.g., nitro or trimethylammonium salt), then displace it with iodide under mild conditions. Use excess methyl iodide (MeI) and polar aprotic solvents (e.g., THF) to drive quaternization to completion. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .
- Key Considerations: Ensure anhydrous conditions to avoid hydrolysis. Optimize stoichiometry of MeI to prevent side reactions (e.g., over-alkylation).
Q. How can structural elucidation of this compound be performed, particularly for confirming the position of the p-fluorophenyl and hydroxyhexenyl groups?
- Methodology:
- NMR Spectroscopy: Use , , and NMR to identify substituent positions. The p-fluorophenyl group will show a singlet in NMR, while the hydroxyhexenyl group’s protons will exhibit splitting patterns consistent with allylic coupling.
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and spatial arrangement. Prepare single crystals via slow evaporation in acetonitrile or THF .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology:
- LC-MS/MS: Employ reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid). Use deuterated analogs (e.g., -trimethylammonium derivatives) as internal standards to enhance traceability and minimize matrix effects .
- Validation Parameters: Assess linearity (R > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%).
Advanced Research Questions
Q. How does the p-fluorophenyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology:
- Computational Modeling: Perform density functional theory (DFT) calculations to map electron density distribution. Compare Fukui indices of fluorophenyl vs. non-fluorinated analogs to predict electrophilic/nucleophilic sites.
- Experimental Validation: Conduct Suzuki-Miyaura coupling reactions with aryl boronic acids. Monitor reaction kinetics via NMR to assess fluorophenyl’s electron-withdrawing effects on coupling efficiency .
Q. What are the thermal decomposition pathways of this compound, and how do they correlate with toxicity risks?
- Methodology:
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen. Identify mass loss events corresponding to iodide release (~200–250°C) and fluorophenyl degradation (>300°C).
- GC-MS Analysis: Capture volatile decomposition products (e.g., HF, methyl iodide) using adsorbent tubes. Correlate findings with toxicity profiles reported for similar quaternary ammonium salts .
Q. Can this compound enhance optoelectronic properties in perovskite solar cells via surface passivation?
- Methodology:
- Device Fabrication: Incorporate the compound into a 2D/3D perovskite heterostructure. Spin-coat a solution of phenyl trimethylammonium iodide (PTAI) onto the perovskite layer to reduce surface defects.
- Performance Metrics: Measure power conversion efficiency (PCE) and stability under UV irradiation. Compare trap-state density via photoluminescence (PL) quenching assays .
Contradictions and Resolutions
- Synthetic Yield Variability: Discrepancies in quaternization efficiency (e.g., 60–90% yields) may arise from residual moisture or insufficient MeI. Address by rigorously drying solvents and using a 3:1 molar excess of MeI .
- Biological Activity Conflicts: Hydroxyhexenyl’s hydrophilicity may reduce membrane permeability in pharmacological assays. Mitigate by synthesizing prodrugs (e.g., ester-protected derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
